7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one
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Overview
Description
7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a chromen-4-one core with a hydroxy group at position 7 and an imidazol-1-ylphenyl group at position 2.
Mechanism of Action
Mode of Action
It is known that many coumarin derivatives have significant biological activity, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities . The specific interactions between 7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Many coumarin derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities
Result of Action
Given the known biological activities of many coumarin derivatives , it is plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where a phenol reacts with a β-ketoester in the presence of an acid catalyst to form the chromen-4-one core. The hydroxy group at position 7 can be introduced through selective hydroxylation reactions. The imidazol-1-ylphenyl group can be attached via a nucleophilic substitution reaction using appropriate imidazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The imidazol-1-ylphenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using imidazole derivatives and appropriate leaving groups.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of chroman derivatives.
Substitution: Introduction of various substituents on the imidazol-1-ylphenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A coumarin derivative with similar structural features.
4-Imidazolylphenyl derivatives: Compounds with an imidazolylphenyl group attached to different cores.
Chromen-4-one derivatives: Various derivatives with modifications at different positions on the chromen-4-one core
Uniqueness
7-Hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one is unique due to the specific combination of the hydroxy group at position 7 and the imidazol-1-ylphenyl group at position 2. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-2-(4-imidazol-1-ylphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-14-5-6-15-16(22)10-17(23-18(15)9-14)12-1-3-13(4-2-12)20-8-7-19-11-20/h1-11,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAVHXLXYQWYLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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